

Metopon Hydrochloride: A Technical Guide to Receptor Binding Affinity

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Compound of Interest					
Compound Name:	Metopon hydrochloride				
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Introduction

Metopon hydrochloride, a semi-synthetic opioid analgesic, is a methylated derivative of hydromorphone. Understanding its interaction with opioid receptors is fundamental to elucidating its pharmacological profile, including its analgesic efficacy and potential side effects. This technical guide provides an in-depth overview of the receptor binding affinity of **Metopon hydrochloride**, with a focus on its interaction with the mu (μ), delta (δ), and kappa (κ) opioid receptors. This document summarizes key quantitative binding data, details relevant experimental methodologies, and provides visual representations of associated pathways and workflows.

Receptor Binding Affinity of Metopon Hydrochloride

Metopon hydrochloride exhibits a high affinity and selectivity for the μ -opioid receptor. The available data from competitive binding assays consistently demonstrate its potent displacement of μ -selective radioligands.

Quantitative Binding Data

The following table summarizes the reported binding affinity values for **Metopon hydrochloride** at the three primary opioid receptors. It is important to note that direct comparative data from a single study for all three receptor types is limited in the public domain.



The data presented here is compiled from multiple sources to provide a comprehensive overview.

Compound	Receptor Subtype	Reported Affinity (IC50 or K1)	Species/Tis sue	Radioligand	Reference
Metopon	μ (mu)	IC50 < 5 nM	Bovine Striatal Membranes	[3H][D-Ala², N-MePhe⁴, Gly-ol]- enkephalin ([3H]DAMGO)	[1]
Metopon	μ (mu)	$K_i = 20.7 \pm 3.1 \text{ nM}$	Rat Brain Membranes	Not Specified	[2]
Metopon	δ (delta)	Lower Affinity (Specific value not reported)	Bovine Striatal Membranes	Not Specified	[1]
Metopon	к (карра)	Lower Affinity (Specific value not reported)	Bovine Striatal Membranes	Not Specified	[1]
14- Methoxymeto pon (derivative)	μ (mu)	K _i = 0.43 nM	Rat Brain Membranes	[³H]14- Methoxymeto pon	[3]
14- Methoxymeto pon (derivative)	δ (delta)	Weaker Inhibitor	Rat Brain Membranes	[³H]14- Methoxymeto pon	[3]
14- Methoxymeto pon (derivative)	к (карра)	Weaker Inhibitor	Rat Brain Membranes	[³H]14- Methoxymeto pon	[3]



Experimental Protocols

The determination of receptor binding affinity is typically achieved through in vitro radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., **Metopon hydrochloride**) to displace a radiolabeled ligand from its receptor.

Key Experiment: Competitive Radioligand Binding Assay for μ -Opioid Receptor Affinity

This protocol is based on the methodology described for determining the μ -opioid receptor affinity of Metopon.[1]

- 1. Membrane Preparation:
- Bovine striatal tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove large debris.
- The supernatant is then centrifuged at high speed to pellet the membranes containing the opioid receptors.
- The membrane pellet is washed and resuspended in the assay buffer.
- 2. Binding Assay:
- Aliquots of the membrane preparation are incubated in assay tubes.
- Each tube contains:
 - A fixed concentration of the μ-selective radioligand, [3H]DAMGO (e.g., 0.25 nM).[1]
 - Varying concentrations of the unlabeled competitor, Metopon hydrochloride.
 - Assay buffer to reach the final volume.
- For determining non-specific binding, a separate set of tubes is prepared containing the radioligand and a high concentration of a non-radiolabeled, potent opioid agonist (e.g., naloxone).



- The tubes are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- 3. Separation of Bound and Free Radioligand:
- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
- 4. Quantification of Radioactivity:
- The filters are placed in scintillation vials with a scintillation cocktail.
- The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
- 5. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.
- The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
- The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting doseresponse curve.
- The K_i (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its dissociation constant.

Visualizations Opioid Receptor Signaling Pathway

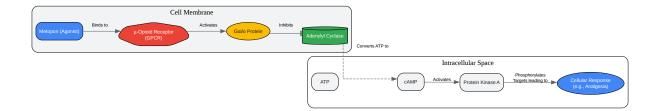


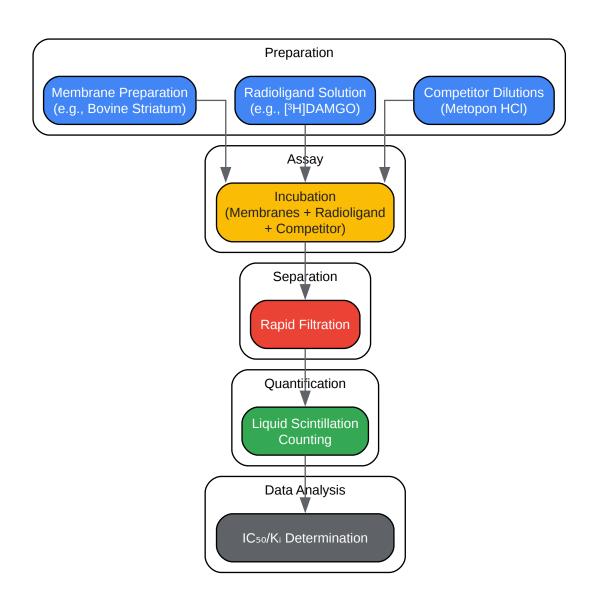




The binding of an opioid agonist, such as Metopon, to the μ -opioid receptor initiates a cascade of intracellular events. This diagram illustrates the canonical G-protein coupled signaling pathway.









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